molecular formula C9H10N4O B13215501 2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13215501
M. Wt: 190.20 g/mol
InChI Key: PGBSXLLCCKHPOQ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system combining a furan ring and a triazolopyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The reaction conditions, such as the use of dry toluene and molecular sieves, can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis. The compound binds to these kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its fused ring system, which imparts specific chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(furan-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C9H10N4O/c1-2-7(14-5-1)9-11-8-6-10-3-4-13(8)12-9/h1-2,5,10H,3-4,6H2

InChI Key

PGBSXLLCCKHPOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC=CO3)CN1

Origin of Product

United States

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